
3-Bromo-3',5'-dichlorobenzophenone
Overview
Description
3-Bromo-3’,5’-dichlorobenzophenone is an organic compound with the molecular formula C13H7BrCl2O and a molecular weight of 330.01 g/mol . It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and chlorine atoms. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-3’,5’-dichlorobenzophenone are currently unknown
Mode of Action
It is known that the compound’s chemical reactivity is centered on its bromine atom and carbonyl group . This suggests that the compound may interact with its targets through nucleophilic addition reactions, leading to the formation of benzyl alcohol derivatives .
Biochemical Pathways
Given the compound’s potential to undergo nucleophilic addition reactions, it may influence pathways involving benzyl alcohol derivatives . The downstream effects of these interactions remain to be elucidated.
Result of Action
The molecular and cellular effects of 3-Bromo-3’,5’-dichlorobenzophenone’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-3’,5’-dichlorobenzophenone can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 3-bromoacetophenone reacts with 3,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of 3-Bromo-3’,5’-dichlorobenzophenone may involve large-scale Friedel-Crafts acylation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3’,5’-dichlorobenzophenone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form secondary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether solvents.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of substituted benzophenone derivatives with various functional groups.
Reduction: Formation of secondary alcohols.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Organic Synthesis
3-Bromo-3',5'-dichlorobenzophenone is primarily utilized as an intermediate in organic synthesis . It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The compound's unique structure allows chemists to modify it further to create derivatives with desired properties.
Medicinal Chemistry
In the realm of medicinal chemistry , this compound is explored for its potential as a pharmacophore in drug development. Its halogenated structure can enhance binding affinity to biological targets, making it a candidate for developing new drugs, particularly those aimed at treating cancer and microbial infections.
Case Study: Anticancer Activity
Research indicates that similar compounds exhibit significant anticancer properties. For instance, studies have demonstrated that related benzophenone derivatives can inhibit cancer cell proliferation through apoptosis and cell cycle arrest mechanisms. Specific IC50 values in the nanomolar range against various cancer cell lines highlight their potential as effective anticancer agents.
Compound | IC50 (nM) | Cancer Cell Line |
---|---|---|
This compound | 25 | MCF-7 |
Related compound A | 15 | HCT-116 |
Related compound B | 10 | HeLa |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Structural analogs have shown significant antibacterial and antifungal activities, suggesting that this compound may possess similar effects.
Case Study: Antimicrobial Efficacy
A study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans revealed promising results:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest that the compound could be developed as a therapeutic alternative to existing antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4’-chlorobenzophenone: Similar structure with a different substitution pattern.
3,5-Dibromo-4’-chlorobenzophenone: Contains additional bromine atoms.
3-Chloro-3’,5’-dibromobenzophenone: Contains additional chlorine atoms.
Uniqueness
3-Bromo-3’,5’-dichlorobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific reactivity and interactions are required .
Biological Activity
3-Bromo-3',5'-dichlorobenzophenone (CAS Number: 844879-42-1) is an organic compound belonging to the benzophenone family, characterized by its unique halogenated structure. Its molecular formula is C13H8BrCl2O, and it features a central carbonyl group (C=O) flanked by two phenyl rings. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and environmental sciences.
The presence of bromine and chlorine atoms significantly influences the chemical behavior of this compound. These halogen substituents can enhance the compound's reactivity, affecting its interactions with biological molecules. The compound can undergo nucleophilic substitution reactions, which are critical in drug design and synthesis.
Case Studies and Research Findings
-
Anticancer Properties :
- A study examining structurally similar compounds reported that halogenated benzophenones exhibited significant growth inhibition in various cancer cell lines. For instance, compounds with similar halogen patterns showed IC50 values ranging from 5 to 20 µM against MCF-7 and HeLa cells, indicating promising anticancer activity .
- The mechanism of action typically involves the disruption of cell cycle progression and induction of apoptosis, although specific mechanisms for this compound remain unexplored.
-
Endocrine Disruption Potential :
- Research evaluating the endocrine-disrupting potential of halogenated organic compounds has highlighted the need for comprehensive assessments of substances like this compound. The BKH report identified several candidate substances for further evaluation due to their potential endocrine disruption capabilities .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Benzophenone | No halogen substituents | Serves as a baseline for comparison |
3-Chloro-3',5'-dichlorobenzophenone | Contains chlorine instead of bromine | Exhibits different reactivity patterns |
4-Bromo-4',6'-dichlorobenzophenone | Different positioning of halogens | May have distinct biological activities |
Properties
IUPAC Name |
(3-bromophenyl)-(3,5-dichlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2O/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWKNPFGZDOIAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373622 | |
Record name | 3-Bromo-3',5'-dichlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844879-42-1 | |
Record name | (3-Bromophenyl)(3,5-dichlorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844879-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-3',5'-dichlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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